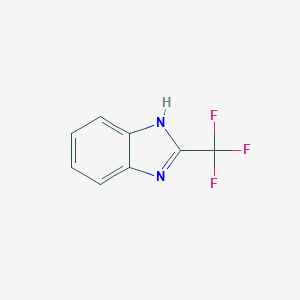![molecular formula C15H18N2O B189299 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone CAS No. 38199-31-4](/img/structure/B189299.png)
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 acts as a partial agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are found throughout the body and are involved in various physiological processes such as pain sensation, inflammation, and immune response. By binding to these receptors, this compound 55,212-2 modulates their activity, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
This compound 55,212-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain sensation in animal models of neuropathic pain. Additionally, this compound 55,212-2 has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis. Furthermore, this compound 55,212-2 has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 in lab experiments is its well-characterized mechanism of action. Due to its partial agonist activity at CB1 and CB2 receptors, the effects of this compound 55,212-2 can be easily studied in vitro and in vivo. Additionally, the synthesis method for this compound 55,212-2 has been extensively studied and optimized, resulting in high yields of pure compound.
One limitation of using this compound 55,212-2 in lab experiments is its potential for off-target effects. While this compound 55,212-2 is selective for CB1 and CB2 receptors, it may also interact with other receptors and signaling pathways, leading to unintended effects. Additionally, the use of synthetic cannabinoids such as this compound 55,212-2 in lab experiments may not accurately reflect the effects of endogenous cannabinoids in the body.
将来の方向性
There are several future directions for research on 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2. One area of interest is the development of novel compounds that have improved selectivity and potency for CB1 and CB2 receptors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound 55,212-2, particularly in the context of neurological disorders and cancer. Finally, studies are needed to determine the safety and efficacy of this compound 55,212-2 in humans, which will be critical for its potential therapeutic applications.
合成法
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 involves the reaction of indole-3-carboxaldehyde with 2-piperidinone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of this compound, which can be purified using column chromatography. This synthesis method has been extensively studied and optimized, resulting in high yields of pure this compound 55,212-2.
科学的研究の応用
1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone 55,212-2 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, this compound 55,212-2 has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
特性
| 38199-31-4 | |
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC名 |
1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C15H18N2O/c18-15-7-3-4-9-17(15)10-8-12-11-16-14-6-2-1-5-13(12)14/h1-2,5-6,11,16H,3-4,7-10H2 |
InChIキー |
MHDIVKHYLSDJNX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)CCC2=CNC3=CC=CC=C32 |
正規SMILES |
C1CCN(C(=O)C1)CCC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



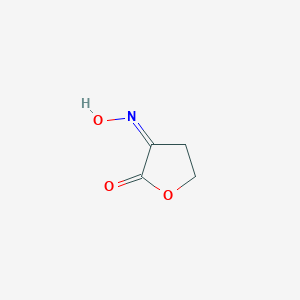
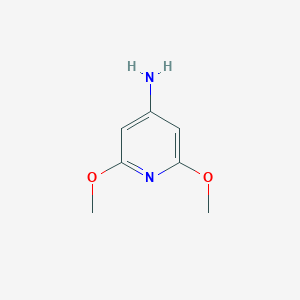
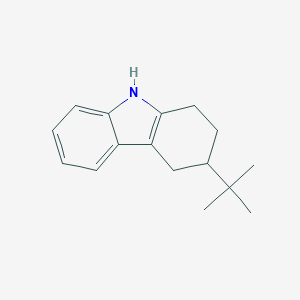
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)
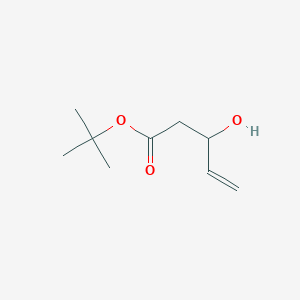
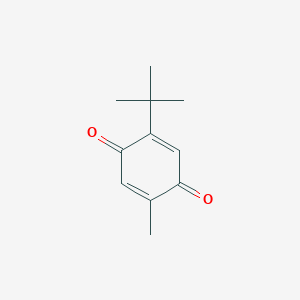
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
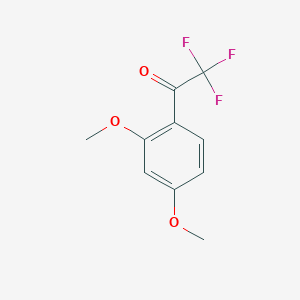
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
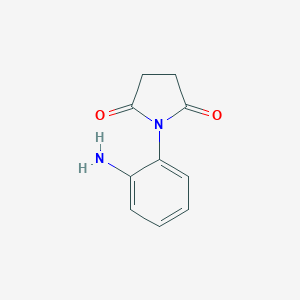
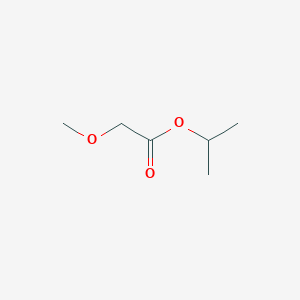
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
